Brevinin-1Sc

Description

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

FFPIVAGVAGQVLKKIYCTISKKC |

Origin of Product |

United States |

Foundational & Exploratory

Brevinin-1Sc: A Technical Guide to its Discovery, Isolation, and Characterization from Frog Skin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Amphibian skin has emerged as a rich natural reservoir of antimicrobial peptides (AMPs), which are key components of their innate immune system. The Brevinin-1 family of peptides, first isolated from the skin of Rana brevipoda porsa, represents a widespread and potent class of these AMPs.[1][2] These peptides are typically cationic, consist of approximately 24 amino acid residues, and are characterized by a C-terminal disulfide-bridged cyclic heptapeptide known as the "Rana box".[1][2] Brevinin-1 peptides generally exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] This guide provides a detailed technical overview of the discovery, isolation, and characterization of a specific member of this family, Brevinin-1Sc, from the Southern Leopard Frog, Rana sphenocephala.

Discovery and Isolation of this compound

This compound was discovered as part of an investigation into the antimicrobial components of skin secretions from the Southern Leopard Frog, Rana sphenocephala.[3] The peptide was successfully isolated and shown to possess growth-inhibitory activity against the Gram-negative bacterium Escherichia coli.[3] The isolation process involves a multi-step workflow beginning with the non-lethal collection of skin secretions, followed by purification and characterization.

Physicochemical and Structural Properties

While the original study identifying this compound did not publish its specific amino acid sequence, peptides of the Brevinin-1 family share common structural features.[3] They are known to exist as random coils in aqueous solutions but adopt a distinct amphipathic α-helical structure in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) or bacterial membranes.[1] This conformational change is critical for their antimicrobial activity. The defining "Rana box" at the C-terminus creates a cyclic structure that stabilizes the peptide.[1]

Table 1: Physicochemical Properties of a Representative Brevinin-1 Peptide (Note: The specific sequence for this compound is not publicly available. The data below is for the archetypal Brevinin-1 from Rana brevipoda porsa for illustrative purposes.)[1]

| Property | Value |

| Amino Acid Sequence | FLPVLAGIAAKVVPALFCKITKKC |

| Molecular Weight | 2529.23 g/mol |

| Length | 24 Amino Acids |

| Structure | Amphipathic α-helix in membranes |

| Key Feature | C-terminal "Rana box" (Cys18-Cys24) |

Antimicrobial Activity

This compound demonstrates effective antimicrobial activity, particularly against Gram-negative bacteria. The standard measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Peptide | Organism | MIC (µM) | Source |

| This compound | Escherichia coli | 14 | [3] |

| Brevinin-1Sa | Escherichia coli | 55 | [3] |

| Brevinin-1Sb | Escherichia coli | 17 | [3] |

| Brevinin-1E | Escherichia coli | 1.8 | [1] |

| Brevinin-1E | Staphylococcus aureus | 0.6 | [1] |

Mechanism of Action

The primary mechanism of action for Brevinin-1 peptides, including this compound, is the physical disruption of the microbial cell membrane.[1][4] This interaction is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria). Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. Two main models for this process are the "barrel-stave" and "carpet-like" models.[1]

Experimental Protocols

Frog Skin Secretion Collection

This protocol outlines a non-lethal method for obtaining peptide-rich secretions.

-

Materials : Adult Rana sphenocephala, platinum electrodes, electrical stimulator, 0.02 M acetic acid solution, centrifuge tubes.

-

Procedure :

-

Rinse the dorsal skin of the frog with deionized water.

-

Apply mild transdermal electrical stimulation using platinum electrodes (e.g., 5V, 100 Hz, 1 ms pulse width for 30-second intervals).

-

Collect the granular gland secretions by washing the skin with a 0.02 M acetic acid solution into a chilled container. The acidic solution helps to inhibit protease activity.

-

Centrifuge the collected secretion at 10,000 x g for 15 minutes at 4°C to remove particulate matter.

-

Collect the supernatant for immediate purification or store at -80°C.

-

Peptide Purification by Reverse-Phase HPLC

This protocol describes the purification of this compound from the crude supernatant.

-

Materials : Crude skin secretion supernatant, Sep-Pak C18 cartridge, RP-HPLC system, C18 column (e.g., Vydac 218TP54), Solvent A (0.05% TFA in water), Solvent B (0.05% TFA in acetonitrile), lyophilizer.

-

Procedure :

-

Solid-Phase Extraction (SPE) : Pre-condition a Sep-Pak C18 cartridge with acetonitrile followed by water. Load the supernatant onto the cartridge. Wash with water to remove salts and hydrophilic molecules. Elute the peptide fraction with 60% acetonitrile. Lyophilize the eluate.

-

RP-HPLC : Reconstitute the lyophilized powder in Solvent A.

-

Inject the sample onto a C18 column equilibrated with Solvent A.

-

Elute peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 ml/min.

-

Monitor the elution profile by measuring absorbance at 214 nm.

-

Collect individual fractions corresponding to the absorbance peaks.

-

Lyophilize the purified fractions.

-

Antimicrobial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the MIC of the purified peptide fractions.

-

Materials : Purified peptide fractions, 96-well microtiter plates, bacterial strain (E. coli), Mueller-Hinton Broth (MHB), spectrophotometer.

-

Procedure :

-

Prepare a bacterial inoculum and adjust its concentration to ~5 x 105 CFU/mL in MHB.

-

Perform a two-fold serial dilution of the purified peptide in MHB in a 96-well plate, typically starting from a concentration of 128 µM down to 0.25 µM.

-

Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted peptide.

-

Include a positive control well (bacteria + MHB, no peptide) and a negative control well (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

-

Structural Analysis using Circular Dichroism (CD) Spectroscopy

This protocol is used to determine the secondary structure of the peptide.

-

Materials : Purified peptide, CD spectropolarimeter, quartz cuvette (1 mm path length), phosphate buffer (10 mM, pH 7.4), 50% trifluoroethanol (TFE) in phosphate buffer.

-

Procedure :

-

Dissolve the lyophilized peptide in phosphate buffer to a final concentration of 50-100 µM.

-

Place the sample in a quartz cuvette.

-

Record the CD spectrum from 190 to 260 nm at room temperature.

-

Record a baseline spectrum using the buffer alone and subtract it from the peptide spectrum.

-

To induce helical structure, repeat the measurement with the peptide dissolved in a 50% TFE solution.

-

Analyze the resulting spectra. A characteristic α-helical structure will show negative bands at approximately 208 nm and 222 nm and a positive band around 193 nm.

-

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Brevinin-1Sc Peptide Family and Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Brevinin-1Sc peptide family, a subgroup of the broader Brevinin family of antimicrobial peptides (AMPs), represents a promising area of research for the development of novel therapeutic agents. First isolated from the skin secretions of ranid frogs, these peptides exhibit a wide range of biological activities, including potent antimicrobial effects against a spectrum of pathogens, as well as potential anticancer and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of the this compound family and its variants, focusing on their structure, mechanism of action, and biological activities, supported by quantitative data and detailed experimental methodologies.

Core Concepts: Structure and Function

Brevinin-1 peptides are characterized by a length of approximately 24 amino acid residues and a conserved C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide.[1][2] This structural motif, along with the overall amphipathic and cationic nature of the peptides, is crucial for their biological function.[1] The amino acid sequence of Brevinin-1 is not strictly conserved across different frog species, leading to a diversity of variants with distinct activity profiles.[1] Four residues, however, are typically invariant: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴.[1] In aqueous environments, Brevinin-1 peptides generally adopt a random coil conformation, but in the presence of a hydrophobic membrane-mimetic environment, they fold into an amphipathic α-helical structure.[1] This structural transition is fundamental to their primary mechanism of action, which involves the disruption of microbial cell membranes.[1]

Quantitative Biological Activity of this compound and Variants

The biological activities of this compound and its variants have been quantified through various in vitro assays. The following tables summarize the available data on their antimicrobial, hemolytic, and cytotoxic effects.

Table 1: Amino Acid Sequences of Selected Brevinin-1 Family Peptides

| Peptide Name | Amino Acid Sequence | Source Organism |

| Brevinin-1 | FLPVLAGIAAKVVPALFCKITKKC | Rana brevipoda porsa |

| This compound | Not explicitly found in search results | Rana sphenocephala |

| Brevinin-1Sa | Not explicitly found in search results | Rana sphenocephala |

| Brevinin-1Sb | Not explicitly found in search results | Rana sphenocephala |

| Brevinin-1E | FLPLLAGLAANFLPKIFCKITRKC | Rana esculenta |

| Brevinin-1GHd | FLGALFKVASKLVPAAICSISKKC | Hoplobatrachus rugulosus |

| Brevinin-1OS | GFVLSAIKGVASLLPGLFCKLSKKC | Odorrana schmackeri |

| Brevinin-1-SHa | LPAAFRLAAKIVPTVFCAISKKC | Odorrana schmackeri |

Note: The exact amino acid sequence for this compound was not available in the provided search results, though its activity is documented.

Table 2: Minimum Inhibitory Concentrations (MIC) of Brevinin-1 Peptides

| Peptide | Gram-Positive Bacteria (µM) | Gram-Negative Bacteria (µM) | Fungi (µM) |

| This compound | Data not available | Escherichia coli: 14[3] | Data not available |

| Brevinin-1Sa | Data not available | Escherichia coli: 55[3] | Data not available |

| Brevinin-1Sb | Data not available | Escherichia coli: 17[3] | Data not available |

| Brevinin-1pl | Staphylococcus aureus: 2-8, Enterococcus faecalis: 2-8 | Escherichia coli: 2-8, Pseudomonas aeruginosa: 2-8 | Candida albicans: >128 |

| Brevinin-1OS | Staphylococcus aureus: 4, Methicillin-resistant S. aureus (MRSA): 8, Enterococcus faecalis: 8 | Escherichia coli: 64, Pseudomonas aeruginosa: 128 | Candida albicans: 16 |

| Brevinin-1OSd | Staphylococcus aureus: 4, MRSA: 4, Enterococcus faecalis: 8 | Escherichia coli: 16, Pseudomonas aeruginosa: 32 | Candida albicans: 16 |

| Brevinin-1OSe | Staphylococcus aureus: 2, MRSA: 2, Enterococcus faecalis: 4 | Escherichia coli: 8, Pseudomonas aeruginosa: 16 | Candida albicans: 8 |

| Brevinin-1OSf | Staphylococcus aureus: 4, MRSA: 4, Enterococcus faecalis: 8 | Escherichia coli: 16, Pseudomonas aeruginosa: 32 | Candida albicans: 16 |

Table 3: Hemolytic and Cytotoxic Activities of Brevinin Peptides

| Peptide | Hemolytic Activity (HC₅₀, µM) on horse red blood cells | Cytotoxic Activity (IC₅₀, µM) |

| Brevinin-1pl | 8.28 (HC₁₀) | Data not available |

| Brevinin-1OS | 25 | HMEC-1: >100[2] |

| Brevinin-1OSd | >100 | HMEC-1: >100[2] |

| Brevinin-1OSe | 12.5 | HMEC-1: >100[2] |

| Brevinin-1OSf | 50 | HMEC-1: >100[2] |

| Brevinin-1EG | >400 µg/mL (insufficient to induce hemolysis) | U-2OS, HepG2, HT-29, A375, HeLa, A549: 15-22 µg/mL[4] |

| Brevinin-2R | >200 µg/mL (no more than 2.5% hemolysis) | Jurkat, BJAB, MCF-7, L929, A549: 1-10 µg/mL. Lower cytotoxicity against normal CD3+ T cells and lung fibroblasts.[1] |

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of the this compound family is the perturbation and disruption of microbial cell membranes. Their cationic nature facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids and lipopolysaccharides (LPS).[1][5] Following this initial binding, the peptides insert into the lipid bilayer, a process favored by their amphipathic α-helical structure, leading to membrane permeabilization and eventual cell lysis.

Beyond direct membrane disruption, some Brevinin-1 variants exhibit immunomodulatory effects by interacting with host cell signaling pathways. For instance, Brevinin-1GHd has been shown to possess anti-inflammatory properties by binding to LPS and subsequently inactivating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway in macrophages.[6] This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]

Another related peptide, Brevinin-1FL, has demonstrated the ability to regulate the AKT/MAPK/NF-κB signaling pathways, suggesting a broader role in cellular responses to stress and inflammation.[7][8]

Signaling Pathway Diagrams

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the MIC of this compound peptides against bacteria.

a. Preparation of Bacterial Inoculum:

-

Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into a tube containing Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

b. Preparation of Peptide Dilutions:

-

Prepare a stock solution of the this compound peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Perform serial two-fold dilutions of the peptide stock solution in MHB in a 96-well microtiter plate to obtain a range of desired concentrations.

c. Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

d. MIC Determination:

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Hemolysis Assay

This protocol measures the hemolytic activity of this compound peptides against red blood cells (RBCs).

a. Preparation of Red Blood Cells:

-

Collect fresh human or animal (e.g., horse) red blood cells in a tube containing an anticoagulant.

-

Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.

-

Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

b. Assay Procedure:

-

Prepare serial dilutions of the this compound peptide in PBS in a 96-well microtiter plate.

-

Add the RBC suspension to each well.

-

Include a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

c. Measurement of Hemolysis:

-

Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

-

Carefully transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 415 nm or 540 nm (wavelength for hemoglobin) using a microplate reader.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

MTT Assay for Cytotoxicity

This protocol assesses the cytotoxic effect of this compound peptides on mammalian cell lines.

a. Cell Culture and Seeding:

-

Culture the desired mammalian cell line (e.g., HeLa, HEK293) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours to allow the cells to adhere.

b. Peptide Treatment:

-

Prepare serial dilutions of the this compound peptide in the cell culture medium.

-

Remove the old medium from the wells and add the peptide dilutions to the cells.

-

Include a vehicle control (cells in medium with the same concentration of the peptide's solvent).

-

Incubate the plate for 24-48 hours.

c. MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT.

-

Add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

d. Calculation of Cell Viability:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_vehicle_control) x 100

-

The IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the peptide concentration.

Conclusion

The this compound peptide family and its variants represent a rich source of potential therapeutic leads. Their potent and broad-spectrum antimicrobial activity, coupled with emerging evidence of their anticancer and immunomodulatory properties, makes them attractive candidates for further drug development. However, a key challenge remains in optimizing their therapeutic index, specifically in reducing their hemolytic and cytotoxic effects while maintaining their desired biological activities. The detailed methodologies and consolidated data presented in this guide are intended to facilitate further research and development in this exciting field, ultimately paving the way for the clinical application of these promising peptides.

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]

- 6. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Brevinin-1Sc: A Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1Sc is a cationic antimicrobial peptide belonging to the brevinin-1 family, first isolated from the skin secretions of the Southern Leopard Frog, Rana sphenocephala. This technical guide provides a comprehensive overview of the structure and function of this compound, including its amino acid sequence, structural features, and proposed mechanism of action. Detailed experimental methodologies for peptide analysis are presented, along with quantitative data to support further research and development.

Introduction

The emergence of antibiotic-resistant pathogens poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of molecules with the potential to address this challenge. The brevinin family of AMPs, isolated from ranid frogs, has demonstrated broad-spectrum activity against a variety of microorganisms. This compound is a notable member of this family, exhibiting potent antimicrobial properties. This document serves as a core technical resource, consolidating the available data on this compound to facilitate its exploration as a potential therapeutic agent.

This compound: Structure and Properties

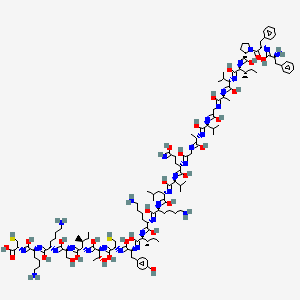

The primary structure of this compound is a 24-residue peptide with the following amino acid sequence.

Amino Acid Sequence

The definitive amino acid sequence of this compound is:

FFPIVAGVAGQVLKKIYCTISKKC [1][2][3]

This sequence was determined through structural characterization of the peptide isolated from Rana sphenocephala[4].

Physicochemical Properties and Structural Motifs

This compound possesses a net positive charge, a characteristic feature of many cationic AMPs that facilitates their interaction with negatively charged bacterial membranes. A hallmark of the brevinin-1 family is the presence of a C-terminal "Rana box," a cyclic heptapeptide domain formed by a disulfide bridge between two cysteine residues[1][5][6]. In this compound, this disulfide bond is formed between Cys18 and Cys24. This structural motif is believed to be crucial for its biological activity.

Like other brevinins, this compound is predicted to adopt an amphipathic α-helical conformation in a membrane-mimetic environment, a structural arrangement that is critical for its membrane-disrupting activity[5]. In aqueous solutions, it is likely to exist in a more random coil state[5].

Quantitative Data Summary

The biological activity of this compound has been quantified, providing a baseline for its antimicrobial efficacy.

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 14 µM | Escherichia coli | [4] |

Experimental Protocols

The following sections detail the methodologies that can be employed to characterize this compound. These are based on established protocols for the analysis of similar antimicrobial peptides.

Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for obtaining synthetic this compound for research purposes.

Protocol for Fmoc-based Solid-Phase Peptide Synthesis:

-

Resin Swelling: Swell Fmoc-Cys(Trt)-Wang resin in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the C-terminal cysteine.

-

Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) after each deprotection and coupling step.

-

Cleavage and Deprotection: After the final amino acid coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

-

Cyclization: Induce the formation of the intramolecular disulfide bond by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthetic this compound using mass spectrometry and analytical RP-HPLC.

Structural Analysis

4.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the secondary structure of peptides in different environments.

Protocol for CD Analysis:

-

Sample Preparation: Prepare a stock solution of purified this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).

-

Solvent Conditions: Prepare peptide solutions in the buffer alone (to observe the random coil structure) and in the presence of a membrane-mimetic solvent such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles to induce helical conformation.

-

Data Acquisition: Record CD spectra from approximately 190 to 260 nm using a CD spectropolarimeter.

-

Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helical, β-sheet, and random coil content.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide high-resolution three-dimensional structural information.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a sufficient amount of isotopically labeled (15N, 13C) or unlabeled this compound in a suitable solvent system, such as a TFE/water mixture, to mimic a membrane environment.

-

Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

-

Resonance Assignment: Assign the chemical shifts of the backbone and side-chain protons and heteronuclei.

-

Structural Calculations: Use the distance restraints derived from NOESY spectra and dihedral angle restraints to calculate the three-dimensional structure of this compound using molecular modeling software.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the brevinin family of peptides, including this compound, is the disruption of microbial cell membranes.

Proposed Mechanism of Action:

-

Electrostatic Interaction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of bacterial cell membranes, such as phospholipids and lipopolysaccharides.

-

Membrane Insertion and Pore Formation: Upon binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure that inserts into the lipid bilayer. This insertion disrupts the membrane integrity, leading to the formation of pores or channels.

-

Cell Lysis: The formation of these pores leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

Currently, there is no evidence to suggest that this compound interacts with specific intracellular signaling pathways. Its antimicrobial activity is primarily attributed to its direct physical interaction with and disruption of the cell membrane.

Below is a logical workflow diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound is a potent antimicrobial peptide with a well-defined primary structure. Its cationic and amphipathic nature, coupled with the characteristic "Rana box" motif, underpins its membrane-disrupting mechanism of action. This technical guide provides the foundational information and experimental frameworks necessary for the continued investigation of this compound as a potential therapeutic candidate in the fight against infectious diseases. Further research into its activity spectrum, toxicity, and stability will be crucial for its translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. pure.qub.ac.uk [pure.qub.ac.uk]

- 3. dramp.cpu-bioinfor.org [dramp.cpu-bioinfor.org]

- 4. Peptides with antimicrobial activity of the brevinin-1 family isolated from skin secretions of the southern leopard frog, Rana sphenocephala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]

Brevinin-1Sc: A Comprehensive Technical Guide to its Antimicrobial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial spectrum of the peptide Brevinin-1Sc, isolated from the skin secretion of the frog Sylvirana spinosa. This compound has demonstrated broad-spectrum activity against a range of pathogenic microorganisms, positioning it as a potential candidate for further therapeutic development. This document outlines its quantitative antimicrobial efficacy, the experimental methodologies used for its evaluation, and visual representations of these workflows.

Quantitative Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal species. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism.

Antibacterial Spectrum of this compound

The following table summarizes the MIC values of this compound against a panel of bacterial strains.

| Bacterial Strain | Gram Stain | MIC (μg/mL) | Reference |

| Staphylococcus aureus ATCC 6538 | Gram-positive | 32 | |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 16 - 64 | |

| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 32 | |

| Bacillus subtilis ATCC 6633 | Gram-positive | 8 - 32 | |

| Escherichia coli ATCC 25922 | Gram-negative | 32 - >64 | |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 - >64 | |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 32 | |

| Salmonella typhimurium ATCC 14028 | Gram-negative | 64 |

Antifungal Spectrum of this compound

This compound has also been evaluated for its efficacy against pathogenic fungi.

| Fungal Strain | MIC (μg/mL) | Reference |

| Candida albicans ATCC 10231 | 16 | |

| Aspergillus fumigatus ATCC 90906 | >64 |

Hemolytic Activity

A critical aspect of evaluating the therapeutic potential of antimicrobial peptides is their toxicity towards host cells. The hemolytic activity of this compound against human erythrocytes has been quantified.

| Cell Type | HC50 (μg/mL) | Reference |

| Human Red Blood Cells | 128 |

HC50: The concentration of the peptide that causes 50% hemolysis.

Experimental Protocols

The following sections detail the methodologies employed to determine the antimicrobial and hemolytic activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A single colony is inoculated into Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi and incubated to achieve a logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. A series of two-fold serial dilutions are prepared in the appropriate broth in a 96-well microtiter plate.

-

Inoculation and Incubation: An equal volume of the diluted microbial suspension is added to each well of the microtiter plate containing the peptide dilutions. The final volume in each well is typically 100 or 200 µL.

-

Controls: Positive controls (microorganisms in broth without peptide) and negative controls (broth only) are included on each plate.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Hemolytic Activity Assay

This assay assesses the lytic effect of this compound on erythrocytes.

Protocol:

-

Erythrocyte Preparation: Fresh human red blood cells (hRBCs) are obtained and washed three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 800 x g for 10 minutes) until the supernatant is clear. The washed hRBCs are then resuspended in PBS to a final concentration of 4% (v/v).

-

Peptide Incubation: Serial dilutions of this compound are prepared in PBS and incubated with an equal volume of the 4% hRBC suspension in a 96-well plate at 37°C for 1 hour.

-

Controls: A positive control (hRBCs incubated with 1% Triton X-100 to achieve 100% hemolysis) and a negative control (hRBCs in PBS only) are included.

-

Measurement: After incubation, the plates are centrifuged (e.g., 1000 x g for 5 minutes). The supernatant is transferred to a new plate, and the release of hemoglobin is measured by reading the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Caption: Workflow for Hemolytic Activity Assay.

Caption: Proposed Mechanism of Action for this compound.

Brevinin-1 Family Peptides: A Technical Guide to Their Anticancer Potential

Disclaimer: This technical guide focuses on the Brevinin-1 family of peptides as potential anticancer agents. While the user specified an interest in Brevinin-1Sc, publicly available research data for this specific peptide is scarce. Therefore, this document synthesizes findings from closely related and well-studied members of the Brevinin-1 family, such as Brevinin-1RL1 and Brevinin-1 E8.13, to provide a comprehensive overview of the family's therapeutic promise.

Executive Summary

The Brevinin-1 family of antimicrobial peptides (AMPs), isolated from amphibian skin secretions, is emerging as a promising class of molecules for oncology research and development. These cationic peptides exhibit a dual mechanism of action, involving direct disruption of cancer cell membranes and induction of programmed cell death (apoptosis). Their preferential activity against tumor cells, coupled with lower cytotoxicity towards normal cells, positions them as attractive candidates for novel cancer therapeutics. This guide provides an in-depth review of the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and a visualization of the key signaling pathways involved in their anticancer activity.

Mechanism of Action

The anticancer activity of Brevinin-1 family peptides is primarily attributed to two distinct but potentially synergistic mechanisms:

-

Membrane Disruption: Brevinin-1 peptides are cationic and amphipathic, properties that facilitate their interaction with the anionic components of cancer cell membranes.[1] Unlike normal eukaryotic cells, cancer cell membranes have a higher concentration of negatively charged molecules like phosphatidylserine on their outer leaflet. This charge difference promotes the electrostatic attraction and subsequent insertion of the peptides into the lipid bilayer, leading to membrane permeabilization, pore formation, and eventual cell lysis.[2][3]

-

Induction of Apoptosis: Beyond direct membrane lysis, Brevinin-1 peptides can trigger programmed cell death. Evidence suggests the involvement of both the extrinsic and intrinsic (mitochondrial) apoptotic pathways. This is characterized by the activation of key executioner proteins called caspases.

Quantitative Data: Cytotoxicity and Hemolytic Activity

The in vitro efficacy of Brevinin-1 family peptides has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric of cytotoxic potential.

Table 1: In Vitro Cytotoxicity (IC50) of Brevinin-1 Family Peptides Against Human Cancer Cell Lines

| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Brevinin-1RL1 | HCT116 | Colon Carcinoma | 5 - 10 | [4] |

| MDA-MB-231 | Breast Adenocarcinoma | 5 - 10 | [4] | |

| SW480 | Colorectal Adenocarcinoma | 5 - 10 | [4] | |

| A549 | Lung Carcinoma | 5 - 10 | [4] | |

| SMMC-7721 | Hepatocellular Carcinoma | 5 - 10 | [4] | |

| B16-F10 | Melanoma | 5 - 10 | [4] | |

| Brevinin-1 E8.13 | A549 | Lung Carcinoma | 7.5 - 14.8 | [2][5] |

| AGS | Gastric Adenocarcinoma | 7.5 - 14.8 | [2][5] | |

| Jurkat | T-cell Leukemia | 7.5 - 14.8 | [2][5] | |

| HCT116 | Colorectal Carcinoma | 7.5 - 14.8 | [2][5] | |

| HL60 | Promyelocytic Leukemia | 7.5 - 14.8 | [2][5] | |

| HepG2 | Hepatocellular Carcinoma | 7.5 - 14.8 | [2][5] |

A critical aspect of preclinical drug development is assessing off-target toxicity. For AMPs, hemolytic activity (the lysis of red blood cells) is a primary concern. Studies on Brevinin-1 peptides indicate that they possess low hemolytic activity at their effective anticancer concentrations.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer potential of Brevinin-1 family peptides.

Cell Viability Assay (MTS Assay)

This assay is used to determine the cytotoxic effect of the peptide on cancer cells.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of the Brevinin-1 peptide. A vehicle control (e.g., PBS or DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), in combination with an electron coupling reagent (phenazine ethosulfate), is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance at 490 nm is measured using a microplate reader. The quantity of formazan product, as measured by the absorbance, is directly proportional to the number of living cells in culture.

-

-

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the Brevinin-1 peptide at its IC50 concentration for a specified time (e.g., 24 hours).

-

Staining Procedure:

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry.

-

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Caspase Activity Assay

This assay quantifies the activity of key apoptosis-related enzymes.

-

Principle: The assay utilizes synthetic substrates that are conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the specific caspase releases the reporter, which can be quantified.

-

Procedure:

-

Cells are treated with the Brevinin-1 peptide.

-

A cell lysate is prepared.

-

The lysate is incubated with a specific caspase substrate (e.g., DEVD-pNA for caspase-3).

-

The absorbance or fluorescence is measured over time to determine the rate of substrate cleavage.

-

-

Analysis: The caspase activity in treated cells is compared to that in untreated control cells.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Brevinin-1 Induced Apoptosis

The following diagram illustrates the proposed mechanism by which Brevinin-1 peptides induce apoptosis in cancer cells.

Caption: Brevinin-1 peptides induce cell death via membrane lysis and apoptosis.

General Experimental Workflow for Anticancer Peptide Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a Brevinin-1 peptide.

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Brevinin-1Sc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brevinin-1Sc, a member of the brevinin family of antimicrobial peptides (AMPs) isolated from the skin secretions of the frog Hylarana schmackeri, has demonstrated significant antimicrobial activity against a broad spectrum of pathogens. Its potential as a therapeutic agent necessitates a reliable and efficient synthesis method for further research and development. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers the entire workflow from resin preparation to final peptide purification and characterization.

Introduction

This compound is a 25-amino acid cationic peptide with the sequence FLPILAGLAANFLPKIFCKITRKC. Its amphipathic nature allows it to interact with and disrupt the integrity of microbial cell membranes, leading to cell death. This mechanism of action makes it a promising candidate for combating antibiotic-resistant bacteria. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound due to its efficiency and scalability. The Fmoc-SPPS approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin).

Experimental Protocols

This section details the materials and methods for the chemical synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Rink Amide MBHA Resin (100-200 mesh) | Synthesis Grade | Sigma-Aldrich, Novabiochem |

| Fmoc-Amino Acids | Synthesis Grade | Sigma-Aldrich, Anaspec |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Piperidine | ACS Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |

| Oxyma Pure | Synthesis Grade | Sigma-Aldrich |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Dithiothreitol (DTT) | Molecular Biology Grade | Sigma-Aldrich |

| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |

| Diethyl Ether | ACS Grade | Fisher Scientific |

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Synthesis Protocol

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess piperidine and by-products.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid by mixing it with DIC and Oxyma Pure in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times) and dry it under vacuum.

Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O/DTT (92.5:2.5:2.5:2.5, v/v/v/w). The DTT is included to prevent the oxidation of cysteine residues.

-

Procedure:

-

Add the cleavage cocktail to the dried resin-bound peptide.

-

Incubate the mixture at room temperature for 2-3 hours with occasional stirring.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, discard the ether, and dry the peptide pellet.

-

Purification and Characterization

-

Purification:

-

Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Use a linear gradient of 10-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Expected Value | Method of Analysis |

| Crude Peptide Yield | 70-85% | Gravimetric Analysis |

| Purity after HPLC | >95% | Analytical RP-HPLC |

| Observed Molecular Weight | ~2785.4 Da | Mass Spectrometry |

| Theoretical Molecular Weight | 2785.4 Da | Sequence Calculation |

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes. As a cationic peptide, it electrostatically interacts with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) and phospholipids. This interaction leads to membrane permeabilization and leakage of cellular contents, ultimately causing cell death.

Caption: Mechanism of Action of this compound.

Conclusion

The protocol described herein provides a comprehensive guide for the successful solid-phase synthesis, purification, and characterization of the antimicrobial peptide this compound. This enables the production of high-purity peptide for research into its biological activities and potential therapeutic applications. The robust nature of Fmoc-SPPS ensures reproducibility and allows for future modifications of the peptide sequence to investigate structure-activity relationships.

Application Note: High-Purity Purification of the Antimicrobial Peptide Brevinin-1Sc using Reverse-Phase HPLC

Introduction

Brevinin-1Sc is a member of the brevinin family of antimicrobial peptides (AMPs), which have been isolated from the skin secretions of various frog species. These peptides are characterized by their potent, broad-spectrum antimicrobial activity against a range of pathogens, including bacteria and fungi. Some brevinins have also demonstrated cytotoxic activity against cancer cell lines. The therapeutic potential of this compound and other AMPs has garnered significant interest in the field of drug development.

Effective research into the biological activity and therapeutic applications of this compound necessitates a highly purified peptide sample. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides. This method separates molecules based on their hydrophobicity, allowing for the isolation of the target peptide from complex mixtures, such as crude skin secretions or synthetic peptide preparations. This application note provides a detailed protocol for the purification of this compound using a C18 RP-HPLC column.

Materials and Methods

Materials

-

Crude or partially purified this compound extract

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Ultrapure water (Milli-Q® or equivalent)

-

0.22 µm syringe filters

Instrumentation

-

High-performance liquid chromatography (HPLC) system equipped with:

-

Binary pump capable of gradient elution

-

Autosampler or manual injector

-

UV-Vis detector

-

Fraction collector

-

-

C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)

-

Lyophilizer (for sample drying)

-

Analytical balance

Experimental Protocol

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in ultrapure water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas the solution for at least 15 minutes.

Sample Preparation

-

Dissolve the crude or partially purified this compound sample in a minimal amount of Mobile Phase A.

-

Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

RP-HPLC Purification

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved on the detector.

-

Sample Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and the column capacity.

-

Elution Gradient: Elute the bound peptides using a linear gradient of Mobile Phase B as detailed in the table below.

-

Detection: Monitor the elution profile at a wavelength of 214 nm, which is optimal for detecting the peptide backbone.

-

Fraction Collection: Collect fractions corresponding to the major peaks observed on the chromatogram.

Post-Purification Processing

-

Purity Analysis: Analyze the purity of the collected fractions by re-injecting a small aliquot onto the same column using the same gradient conditions.

-

Solvent Evaporation: Lyophilize the purified fractions to remove the ACN and water, resulting in a powdered form of the purified this compound.

-

Storage: Store the lyophilized peptide at -20°C or -80°C for long-term stability.

Results

The following table summarizes the expected results for the purification of this compound using the described RP-HPLC protocol. The data presented is representative and may vary depending on the specific sample and instrumentation used.

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Gradient | 5-65% B over 60 min |

| Expected Retention Time | 25-35 minutes |

| Post-Purification Purity | >95% |

| Expected Yield | Dependent on crude sample purity |

Diagrams

Application Notes and Protocols for Brevinin-1S Broth Microdilution Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

Brevinins are a superfamily of antimicrobial peptides (AMPs) predominantly isolated from the skin secretions of frogs.[1][2] These peptides represent a crucial component of the amphibian's innate immune system.[2] The Brevinin family is generally categorized into two subfamilies, Brevinin-1 and Brevinin-2.[3] Brevinin-1 peptides are characterized by a chain of approximately 24 amino acid residues and a conserved C-terminal heptapeptide ring formed by a disulfide bond, often referred to as the "Rana-Box".[3][4] These peptides are typically cationic and adopt an amphipathic α-helical structure in membrane-like environments, a key feature for their antimicrobial function.[1][3]

The primary mechanism of action for Brevinin-1 peptides is the perturbation and disruption of microbial cell membranes.[1][4] Their positive charge facilitates an electrostatic attraction to the negatively charged components of bacterial membranes.[1][3] Upon reaching a threshold concentration, the peptides insert into the lipid bilayer, leading to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[3] This membrane-targeting mechanism is a promising attribute for combating antibiotic-resistant bacteria.

Determining the in vitro potency of a novel antimicrobial agent like Brevinin-1S is a critical step in its development. The broth microdilution assay is the most common and standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.[5][6] This document provides a detailed protocol for performing broth microdilution susceptibility testing for a representative Brevinin-1 peptide, herein referred to as Brevinin-1S.

Proposed Mechanism of Action of Brevinin-1S

The antimicrobial activity of Brevinin-1S is primarily driven by its interaction with and disruption of the bacterial cell membrane. The process can be summarized in the following stages:

-

Electrostatic Attraction: The cationic Brevinin-1S peptide is electrostatically attracted to the anionic components (like lipopolysaccharides and phospholipids) of the target bacterial membrane.[1]

-

Membrane Insertion: Upon accumulation, the peptide's amphipathic α-helical structure facilitates its insertion into the hydrophobic core of the cell membrane.[1]

-

Pore Formation/Membrane Disruption: This insertion disrupts the membrane's integrity, potentially by forming pores or through a 'carpet-like' mechanism, leading to the leakage of ions and vital cellular contents.[4]

-

Cell Death: The uncontrolled efflux of cytoplasmic components and depolarization of the membrane potential result in the death of the bacterial cell.[3]

Antimicrobial Activity of Brevinin-1 Peptides (Quantitative Summary)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for various Brevinin-1 analogues against a panel of microorganisms. This data illustrates the broad-spectrum activity characteristic of this peptide family.

| Microorganism | Peptide | MIC (µM) | Reference |

| Staphylococcus aureus | Brevinin-1GHd | 2 | [3] |

| Methicillin-resistant S. aureus (MRSA) | Brevinin-1GHd | 4 | [3] |

| Escherichia coli | Brevinin-1GHd | 8 | [3] |

| Pseudomonas aeruginosa | Brevinin-1GHd | 32 | [3] |

| Candida albicans | Brevinin-1GHd | 4 | [3] |

| Staphylococcus aureus | Brevinin-1OS | 6.25 | [4] |

| Methicillin-resistant S. aureus (MRSA) | Brevinin-1OS | 6.25 | [4] |

| Escherichia coli | Brevinin-1OS | 50 | [4] |

| Pseudomonas aeruginosa | Brevinin-1OS | >100 | [4] |

| Candida albicans | Brevinin-1OS | 12.5 | [4] |

Experimental Protocol: Broth Microdilution Assay

This protocol details the steps for determining the MIC of Brevinin-1S against a target bacterial strain, following established guidelines.

I. Materials and Reagents

-

Brevinin-1S peptide (lyophilized)

-

Sterile, 96-well, flat-bottom microtiter plates

-

Target bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile deionized water or appropriate solvent for peptide

-

0.5 McFarland turbidity standard

-

Sterile 0.85% saline

-

Sterile pipette tips, microtubes, and reagent reservoirs

II. Equipment

-

Incubator (35 ± 2°C)

-

Spectrophotometer or nephelometer

-

Vortex mixer

-

Calibrated single and multichannel micropipettes

-

Laminar flow hood or biological safety cabinet

III. Preparatory Steps

-

Brevinin-1S Stock Solution Preparation:

-

Reconstitute the lyophilized Brevinin-1S peptide in a sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1280 µM).

-

Vortex gently to ensure complete dissolution.

-

Prepare aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Bacterial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the target bacterium.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. (This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the broth, from which the final inoculum is taken).

-

IV. Step-by-Step Procedure

-

Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in the designated rows of the 96-well plate. Well 1 will receive the highest peptide concentration, and well 12 will serve as the growth control.

-

Peptide Serial Dilution:

-

Add 100 µL of the Brevinin-1S working stock solution (e.g., at 128 µM, a 1:10 dilution of the main stock) to well 1.

-

Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this two-fold serial dilution process from well 2 to well 11.

-

After mixing in well 11, discard the final 50 µL. Do not add peptide to well 12 (Growth Control). At this stage, each well (1-11) contains 50 µL of the appropriate peptide concentration, and well 12 contains 50 µL of broth only.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum (prepared to deliver ~5 x 10⁵ CFU/mL) to wells 1 through 12.

-

The final volume in each well will be 100 µL. This step halves the concentration of the peptide in each well, resulting in the final desired test concentrations.

-

A sterility control well should also be prepared, containing 100 µL of CAMHB without bacteria or peptide.

-

-

Incubation:

-

Cover the plate with a lid or an adhesive seal.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

Following incubation, place the plate on a dark, non-reflective surface.

-

Visually inspect the wells for turbidity or a pellet of bacterial growth at the bottom.

-

The MIC is the lowest concentration of Brevinin-1S at which there is no visible growth, as compared to the growth control well (well 12).

-

Optionally, the plate can be read on a microplate reader at 600 nm.

-

Experimental Workflow Diagram

Data Interpretation and Reporting

-

Growth Control: The growth control well (containing broth and bacteria but no peptide) must show distinct turbidity, confirming the viability of the inoculum and suitability of the growth medium.

-

Sterility Control: The sterility control well (containing only broth) must remain clear, indicating no contamination.

-

MIC Value: The MIC is recorded as the lowest concentration of Brevinin-1S that completely inhibits visible growth of the microorganism. If growth is present in all wells, the MIC is reported as greater than the highest concentration tested. If no growth is observed in any well, the MIC is reported as less than or equal to the lowest concentration tested.

References

- 1. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Brevinin-1Sc Kirby-Bauer Disk Diffusion Assay

Introduction

Brevinin-1Sc, a member of the brevinin family of antimicrobial peptides (AMPs), is isolated from the skin secretions of the frog Sylvirana spinosa. Like other members of this family, this compound exhibits broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis and death. The Kirby-Bauer disk diffusion assay is a widely used method for testing the susceptibility of bacteria to antimicrobials. This document provides a detailed protocol for performing a Kirby-Bauer disk diffusion assay to evaluate the antimicrobial activity of this compound.

Principle of the Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of a bacterial strain to an antimicrobial agent. The assay is based on the principle that a disk impregnated with a specific concentration of an antimicrobial agent, when placed on an agar plate inoculated with a lawn of bacteria, will create a concentration gradient of the antimicrobial as it diffuses into the agar. If the bacteria are susceptible to the antimicrobial, a clear zone of inhibition will appear around the disk where bacterial growth has been prevented. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Materials and Methods

Materials

-

This compound peptide

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator (37°C)

-

Calipers or ruler

Experimental Protocol

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile swab into the bacterial suspension.

-

Rotate the swab against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Preparation and Application of this compound Disks:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

-

Aseptically impregnate sterile filter paper disks with a known concentration of the this compound solution. A typical volume is 10-20 µL per disk.

-

Allow the disks to dry completely in a sterile environment.

-

Using sterile forceps, place the this compound impregnated disks onto the inoculated MHA plates.

-

Gently press the disks to ensure complete contact with the agar surface.

-

Place a control disk impregnated with the solvent alone on the plate.

-

-

Incubation:

-

Invert the plates and incubate them at 37°C for 18-24 hours.

-

-

Data Collection and Interpretation:

-

After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using calipers or a ruler.

-

The zone of inhibition is the clear area around the disk where no bacterial growth is visible.

-

Interpret the results based on established guidelines for antimicrobial susceptibility testing, if available, or compare the zone diameters for different bacterial strains and this compound concentrations.

-

Data Presentation

The following table can be used to record the results of the Kirby-Bauer disk diffusion assay for this compound.

| Bacterial Strain | This compound Concentration (µ g/disk ) | Zone of Inhibition Diameter (mm) |

| Staphylococcus aureus | 10 | |

| 20 | ||

| 50 | ||

| Escherichia coli | 10 | |

| 20 | ||

| 50 | ||

| Pseudomonas aeruginosa | 10 | |

| 20 | ||

| 50 |

Note: The above table is a template. The actual zone of inhibition diameters will need to be determined experimentally.

| Bacterial Strain | MIC (µM) of Brevinin-1Sa |

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This data is for Brevinin-1Sa and should be used for reference only.

Visualizations

Experimental Workflow for this compound Kirby-Bauer Assay

Caption: Workflow of the Kirby-Bauer disk diffusion assay for this compound.

Proposed Mechanism of this compound Action

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

Conclusion

The Kirby-Bauer disk diffusion assay is a straightforward and effective method for screening the antimicrobial activity of this compound against various bacterial pathogens. This protocol provides a standardized framework for conducting these assays, ensuring reproducibility and comparability of results. Further studies are warranted to establish standardized interpretive criteria for this compound and other antimicrobial peptides.

Application Notes and Protocols: Brevinin-1Sc for Treating Biofilm Infections

Introduction

Brevinin-1 peptides are a family of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs.[1] They are characterized by a C-terminal "Rana-box" domain and typically form an α-helical structure.[1][2] Members of the Brevinin-1 family have demonstrated broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Of significant interest to drug development professionals is their potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4][5][6]

This document provides detailed application notes and experimental protocols for researchers investigating the use of Brevinin-1Sc, a representative member of this family, for the inhibition and eradication of bacterial biofilms. The data and protocols presented are synthesized from studies on closely related Brevinin-1 peptides, such as Brevinin-1OS and Brevinin-1BW, to provide a comprehensive guide for in vitro evaluation.

Mechanism of Action

The primary antimicrobial mechanism of Brevinin-1 peptides involves the disruption of bacterial cell membrane integrity.[1] As cationic peptides, they preferentially interact with the negatively charged components of bacterial membranes. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[3] Within a biofilm, this membranolytic activity is crucial for killing the embedded, sessile bacteria that are protected by the extracellular polymeric substance (EPS) matrix.

Caption: this compound penetrates the EPS matrix to kill embedded bacteria via membrane disruption.

Data Presentation: Anti-Biofilm Activity

The following tables summarize the quantitative data on the efficacy of Brevinin-1 family peptides against planktonic bacteria and biofilms.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Brevinin-1 Peptides against Planktonic Bacteria

| Peptide | Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Brevinin-1BW | E. faecalis | ATCC 29212 | 3.125 | 6.25 | [2] |

| S. aureus | ATCC 25923 | 6.25 | 6.25 | [2] | |

| S. aureus (MDR) | ATCC 29213 | 6.25 | 6.25 | [2] | |

| S. saprophyticus | ATCC BAA750 | 6.25 | 6.25 | [2] | |

| Brevinin-1OS | S. aureus | ATCC 25923 | 4 | - | [1] |

| MRSA | USA300 | 8 | - | [1] | |

| E. faecalis | ATCC 29212 | 8 | - | [1] | |

| P. aeruginosa | ATCC 27853 | >128 | - | [1] | |

| C. albicans | ATCC 90028 | 8 | - | [1] |

MDR: Multi-Drug Resistant; MRSA: Methicillin-Resistant Staphylococcus aureus.

Table 2: Biofilm Inhibition and Eradication Activity of Brevinin-1 Peptides

| Peptide | Organism | Assay Type | Concentration | % Activity | Reference |

| Brevinin-1BW | S. aureus | Biofilm Formation Inhibition | 0.5 x MIC | 35.76% | [2] |

| S. aureus | Biofilm Formation Inhibition | 1 x MIC | - | [2] | |

| S. aureus | Biofilm Formation Inhibition | 2 x MIC | 83.67% | [2] | |

| S. aureus | Mature Biofilm Eradication | 0.5 x MIC | 50.02% | [2] | |

| S. aureus | Mature Biofilm Eradication | 2 x MIC | 60.99% | [2] | |

| Brevinin-1OS | S. aureus | Mature Biofilm Eradication | 4 x MIC | >50% | [1] |

| MRSA | Mature Biofilm Eradication | 4 x MIC | >50% | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are fundamental for assessing the anti-biofilm potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of аntimicrobials on Pseudomonas aeruginosa biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial Biofilms: Development, Dispersal, and Therapeutic Strategies in the Dawn of the Postantibiotic Era - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Efficacy of Brevinin-1 Family Peptides in Animal Models

Introduction

Brevinin-1 peptides are a class of antimicrobial peptides (AMPs) originally isolated from the skin secretions of frogs. They belong to the broader Brevinin family, characterized by a C-terminal "Rana box" disulfide bridge. Members of the Brevinin-1 family have demonstrated a wide spectrum of biological activities, including potent antimicrobial effects against Gram-positive and Gram-negative bacteria, as well as immunomodulatory and anti-inflammatory properties. These attributes make them promising candidates for the development of novel therapeutics for infectious and inflammatory diseases.

This document provides a summary of the in vivo efficacy of Brevinin-1 peptides in animal models, with a focus on their anti-inflammatory activity. While specific in vivo studies on Brevinin-1Sc are not extensively documented in the available literature, the data presented here for closely related Brevinin-1 peptides, such as Brevinin-1GHd, serve as a valuable reference for researchers, scientists, and drug development professionals. The protocols and data herein are intended to guide the design and execution of further preclinical evaluations of Brevinin-1 peptides.

Data Presentation: In Vivo Anti-inflammatory Efficacy

The following table summarizes the quantitative data from a key in vivo study on the anti-inflammatory effects of a Brevinin-1 peptide in a mouse model of acute inflammation.

Table 1: Efficacy of Brevinin-1GHd in Carrageenan-Induced Paw Edema in Mice

| Animal Model | Treatment Group | Dosage | Administration Route | Outcome Measure | Result | Reference |

| Mice | Control | Saline | Subcutaneous | Paw Thickness | - | [1][2] |

| Mice | Carrageenan Model | 1% Carrageenan | Subcutaneous | Paw Thickness | Significant increase in paw swelling | [1][2] |

| Mice | Positive Control | Indomethacin | 10 mg/kg | Intraperitoneal | Significant reduction in paw swelling | [1][2] |

| Mice | Brevinin-1GHd | 5 mg/kg | Intraperitoneal | Paw Thickness | Significant alleviation of paw swelling | [1][2] |

Experimental Protocols

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This protocol details the methodology for assessing the in vivo anti-inflammatory effects of Brevinin-1 peptides using a well-established mouse model of acute inflammation.[1][2]

Objective: To evaluate the ability of a test compound (e.g., Brevinin-1 peptide) to reduce acute inflammation induced by carrageenan in the mouse paw.

Materials:

-

Male Kunming mice (or other suitable strain)

-

Brevinin-1 peptide (e.g., Brevinin-1GHd)

-

Indomethacin (positive control)

-

1% (w/v) Carrageenan solution in sterile saline

-

Sterile normal saline

-

Volume meter or digital calipers

-

Animal balance

-

Syringes and needles for intraperitoneal and subcutaneous injections

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Randomly divide the mice into four groups (n=6-8 per group):

-

Control Group

-

Model Group (Carrageenan only)

-

Positive Control Group (Indomethacin + Carrageenan)

-

Treatment Group (Brevinin-1 peptide + Carrageenan)